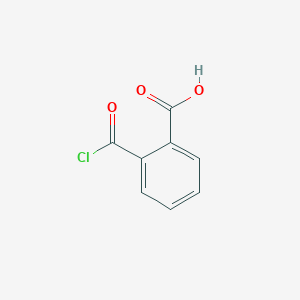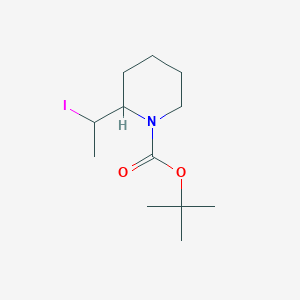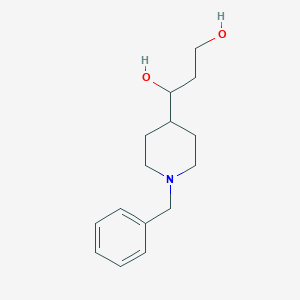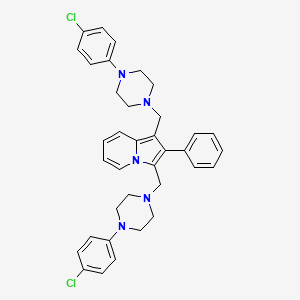
3-Morpholino-5-trifluoromethylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholino-5-trifluoromethylbenzoyl chloride is an organic compound with the molecular formula C11H10ClF3NO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a morpholino group at the 3-position and a trifluoromethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-5-trifluoromethylbenzoyl chloride typically involves the reaction of 3-amino-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Morpholino-5-trifluoromethylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-Morpholino-5-trifluoromethylbenzoic acid.
Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Condensation Reactions: Amine or alcohol reagents in the presence of a catalyst such as pyridine or triethylamine.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Morpholino-5-trifluoromethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Morpholino-5-trifluoromethylbenzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This allows it to form covalent bonds with nucleophilic sites on other molecules, facilitating various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-trifluoromethylbenzoyl chloride: Similar structure but with a fluorine atom instead of a morpholino group.
3-Bromo-5-trifluoromethylbenzoyl chloride: Contains a bromine atom in place of the morpholino group.
Uniqueness
3-Morpholino-5-trifluoromethylbenzoyl chloride is unique due to the presence of both the morpholino and trifluoromethyl groups, which impart distinct chemical properties. The morpholino group enhances solubility and reactivity, while the trifluoromethyl group provides stability and influences the compound’s electronic characteristics.
Eigenschaften
CAS-Nummer |
250682-09-8 |
|---|---|
Molekularformel |
C12H11ClF3NO2 |
Molekulargewicht |
293.67 g/mol |
IUPAC-Name |
3-morpholin-4-yl-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C12H11ClF3NO2/c13-11(18)8-5-9(12(14,15)16)7-10(6-8)17-1-3-19-4-2-17/h5-7H,1-4H2 |
InChI-Schlüssel |
WHQMQXJFEIEOGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)





![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)



![4-[(Aminooxy)methyl]benzaldehyde](/img/structure/B13956597.png)
![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)

